

4-Bromo-2-thiophenecarboxylic acid physical properties

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Compound of Interest

Compound Name: 4-Bromo-2-thiophenecarboxylic acid

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An In-Depth Technical Guide to the Physical Properties of **4-Bromo-2-thiophenecarboxylic Acid**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and application. This guide provides a detailed overview of the core physical properties of **4-Bromo-2-thiophenecarboxylic acid** (CAS No: 16694-18-1), a key heterocyclic building block used in the synthesis of pharmaceuticals and materials.

Core Physical and Chemical Properties

4-Bromo-2-thiophenecarboxylic acid is a substituted thiophene derivative containing both a carboxylic acid group and a bromine atom. These functional groups dictate its physical characteristics, such as its melting point, solubility, and acidity. The compound typically appears as a white to light yellow powder or crystalline solid.[1][2][3]

Quantitative Data Summary

The fundamental physical properties of **4-Bromo-2-thiophenecarboxylic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	$C_5H_3BrO_2S$	[1][4]
Molecular Weight	207.04 - 207.05 g/mol	[1][2][5]
Melting Point	120.0 to 124.0 °C	[2]
Boiling Point	323.7 ± 27.0 °C (Predicted)	[1][4]
Density	1.923 ± 0.06 g/cm ³ (Predicted)	[1][4]
pKa	3.50 ± 0.10 (Predicted)	[1][3][4]
Appearance	White to Light yellow powder to crystal	[1][2][3]
UV Maximum Absorption (λ_{max})	245 nm (in Ethanol)	[4]

Detailed Analysis of Physical Properties

Melting and Boiling Point

Carboxylic acids exhibit high melting and boiling points compared to other organic compounds of similar molecular weight due to their ability to form stable hydrogen-bonded dimers.[6] The melting point of **4-Bromo-2-thiophenecarboxylic acid** is consistently reported in the range of 120-124 °C.[2] The relatively high melting point for its molecular size indicates strong intermolecular forces in the solid state, likely arising from hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions involving the carbon-bromine bond and the thiophene ring. The predicted boiling point is approximately 323.7 °C.[1][4]

Solubility

The solubility of carboxylic acids is governed by the polarity of the carboxyl group and the nonpolar nature of the hydrocarbon or aromatic portion of the molecule.[7] While lower molecular weight carboxylic acids are miscible with water, solubility decreases as the carbon chain length increases.[8] **4-Bromo-2-thiophenecarboxylic acid** is soluble in common organic solvents such as ether, dichloromethane, and benzene.[4] Its solubility in water is not explicitly

quantified in the provided results but is expected to be limited due to the hydrophobic thiophene ring.

Acidity (pKa)

The pKa is a measure of the acidity of a compound. The predicted pKa for **4-Bromo-2-thiophenecarboxylic acid** is approximately 3.50.[1][3][4] This value indicates that it is a moderately strong organic acid, a characteristic feature of carboxylic acids. The electron-withdrawing nature of the bromine atom and the sulfur atom in the thiophene ring helps to stabilize the carboxylate anion formed upon deprotonation, contributing to its acidity.

Spectral Properties

Spectral data is crucial for the structural elucidation and confirmation of the compound.

- ¹³C NMR: The carbon NMR spectrum has been recorded, with the data available in spectral databases.[5][9] The carbonyl carbon of the carboxylic acid typically appears significantly downfield (around 160-180 ppm).[10]
- UV Spectroscopy: The maximum UV absorption wavelength is noted at 245 nm in ethanol, which is characteristic of the electronic transitions within the substituted thiophene ring system.[4]
- Mass Spectrometry: Mass spectrometry data is available, which would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) and fragmentation patterns involving the loss of -OH and -COOH groups.[5]

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physical properties of a solid organic compound like **4-Bromo-2-thiophenecarboxylic acid**.

Melting Point Determination (Capillary Method)

- Sample Preparation: A small amount of the dried, crystalline **4-Bromo-2-thiophenecarboxylic acid** is finely crushed and packed into a thin-walled capillary tube to a height of 2-3 mm.

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
- Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid crystal disappears (liquefaction) are recorded as the melting point range.

pKa Determination (Potentiometric Titration)

- Solution Preparation: A precisely weighed sample of **4-Bromo-2-thiophenecarboxylic acid** is dissolved in a suitable solvent, typically a water-alcohol mixture, to a known concentration.
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acid solution in small, measured increments using a burette.
- pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

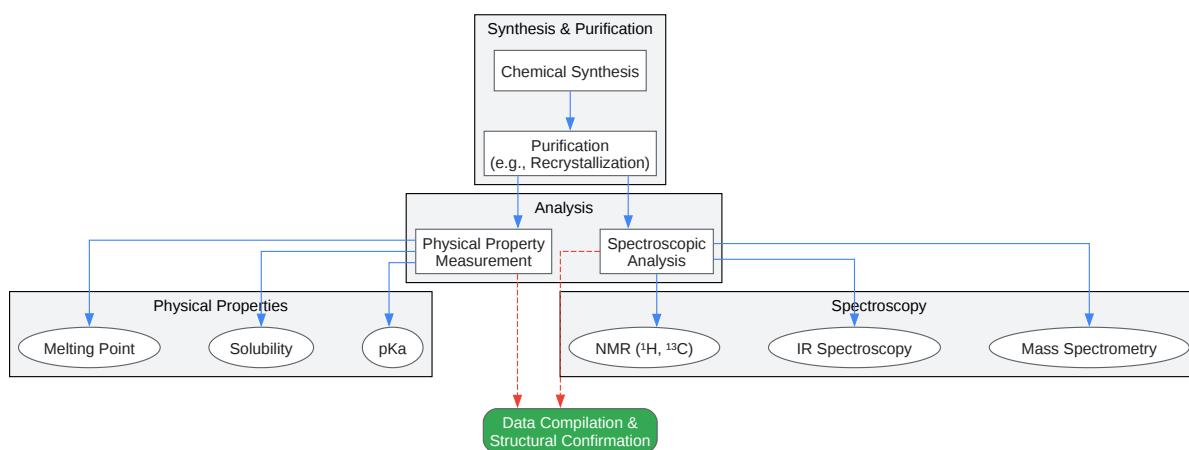
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. A reference standard like tetramethylsilane (TMS) is often included.
- Data Acquisition: The NMR tube is placed in the spectrometer. For ^1H NMR, the instrument is tuned to the resonance frequency of protons. For ^{13}C NMR, it is tuned to the carbon-13 frequency.
- Spectral Analysis: The resulting spectrum is analyzed to determine the chemical shifts, integration (for ^1H), and coupling patterns of the different nuclei, which allows for the confirmation of the molecular structure.

Visualizations

General Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and structural characterization of a synthesized chemical compound such as **4-Bromo-2-thiophenecarboxylic acid**.

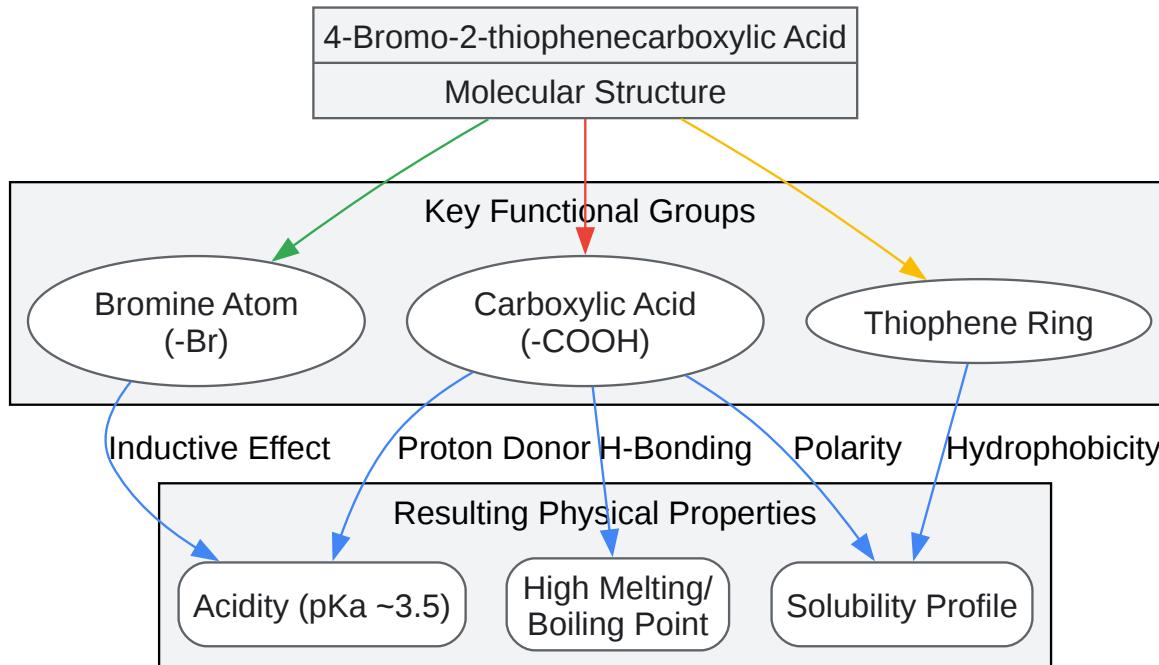


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Caption: Workflow for chemical characterization.

Structure-Property Relationships

This diagram illustrates the logical relationship between the molecular structure of **4-Bromo-2-thiophenecarboxylic acid** and its key physical properties.



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Caption: Influence of structure on physical properties.

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